molecular formula C8H10Cl2N2O B6207745 2-chloro-N-(6-methylpyridin-2-yl)acetamide hydrochloride CAS No. 2694727-78-9

2-chloro-N-(6-methylpyridin-2-yl)acetamide hydrochloride

Cat. No. B6207745
CAS RN: 2694727-78-9
M. Wt: 221.1
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-chloro-N-(6-methylpyridin-2-yl)acetamide hydrochloride is a chlorinated organic compound with the molecular formula C8H9ClN2O . It is a part of a collection of rare and unique chemicals .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of 2-chloro-N-(3,5-dichloro-6-methylpyridin-2-yl)acetamide involves the ammonolysis of esters of chloroacetic acid . Another study describes the synthesis of novel pyridine derivatives via Suzuki cross-coupling reactions .


Molecular Structure Analysis

The molecular structure of 2-chloro-N-(6-methylpyridin-2-yl)acetamide hydrochloride can be represented by the formula C8H9ClN2O . The InChI code for this compound is 1S/C8H7Cl3N2O/c1-4-5(10)2-6(11)8(12-4)13-7(14)3-9/h2H,3H2,1H3,(H,12,13,14) .


Chemical Reactions Analysis

While specific chemical reactions involving 2-chloro-N-(6-methylpyridin-2-yl)acetamide hydrochloride are not available, similar compounds such as 2-chloro-N-(3,5-dichloro-6-methylpyridin-2-yl)acetamide have been used in the design of privileged structures in medicinal chemistry .


Physical And Chemical Properties Analysis

The molecular weight of 2-chloro-N-(6-methylpyridin-2-yl)acetamide hydrochloride is 184.62286 . More detailed physical and chemical properties such as boiling point, melting point, and density are not available in the current literature .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-chloro-N-(6-methylpyridin-2-yl)acetamide hydrochloride involves the reaction of 2-chloroacetyl chloride with 6-methyl-2-pyridinecarboxamide in the presence of a base to form the desired product. The product is then treated with hydrochloric acid to obtain the hydrochloride salt.", "Starting Materials": [ "2-chloroacetyl chloride", "6-methyl-2-pyridinecarboxamide", "Base (e.g. triethylamine)", "Hydrochloric acid" ], "Reaction": [ "Step 1: 2-chloroacetyl chloride is added dropwise to a solution of 6-methyl-2-pyridinecarboxamide in a suitable solvent (e.g. dichloromethane) and a base (e.g. triethylamine) at a temperature of -10 to 0°C.", "Step 2: The reaction mixture is stirred at room temperature for several hours until completion.", "Step 3: The solvent is evaporated under reduced pressure and the residue is dissolved in water.", "Step 4: The resulting solution is acidified with hydrochloric acid to obtain the hydrochloride salt of the product.", "Step 5: The product is isolated by filtration, washed with water, and dried under vacuum." ] }

CAS RN

2694727-78-9

Molecular Formula

C8H10Cl2N2O

Molecular Weight

221.1

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.